molecular formula C7H15NO2 B1428934 1-(2-Ethoxyethyl)azetidin-3-ol CAS No. 1486334-23-9

1-(2-Ethoxyethyl)azetidin-3-ol

Cat. No.: B1428934
CAS No.: 1486334-23-9
M. Wt: 145.2 g/mol
InChI Key: BSRJVRHLBJULBL-UHFFFAOYSA-N
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Description

1-(2-Ethoxyethyl)azetidin-3-ol is an organic compound with the molecular formula C7H15NO2 and a molecular weight of 145.2 g/mol It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethoxyethyl)azetidin-3-ol typically involves the alkylation of azetidine with 2-ethoxyethanol. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the azetidine, followed by the addition of 2-ethoxyethanol to form the desired product . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as distillation or chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethoxyethyl)azetidin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(2-Ethoxyethyl)azetidin-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Ethoxyethyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring is known for its ring strain, which makes it highly reactive under certain conditions. This reactivity allows it to participate in various chemical reactions, leading to the formation of different products . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of the azetidine ring and the ethoxyethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

1-(2-ethoxyethyl)azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-2-10-4-3-8-5-7(9)6-8/h7,9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSRJVRHLBJULBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1CC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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